molecular formula C15H14FNOS B1377427 3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1443980-89-9

3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No. B1377427
M. Wt: 275.3 g/mol
InChI Key: ILXSEYVYDVLTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Fluoro-4-methylbenzoyl chloride” is a laboratory chemical . It’s used in various chemical reactions and is considered hazardous according to the 2012 OSHA Hazard Communication Standard .


Synthesis Analysis

The synthesis of related compounds like “3-Fluoro-4-methylbenzoyl chloride” involves refluxing with thionyl chloride . The yield is reported to be quantitative .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-Fluoro-4-methylbenzoyl chloride”, is given by the SMILES string Cc1ccc(cc1F)C(Cl)=O .


Chemical Reactions Analysis

The compound “3-Fluoro-4-methylbenzoyl chloride” is known to react violently with water, liberating toxic gas .


Physical And Chemical Properties Analysis

The compound “3-Fluoro-4-methylbenzoyl chloride” is a solid . It’s considered hazardous and can cause severe skin burns and eye damage .

Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of benzo[b]thiophen derivatives, exploring various synthetic routes and modifications to obtain compounds with potential pharmacological activities. For instance, Chapman et al. (1968) detailed the preparation of halogenobenzo[b]thiophen hydrochlorides by cyclization and subsequent reactions to produce amino-alcohols and 2-chloroethylamines (Chapman, Clarke, & Sawhney, 1968). Similarly, the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles were reported, highlighting the potent cytotoxic activity in certain cancer cell lines (Hutchinson et al., 2001).

Pharmacological Potential

The pharmacological potential of benzo[b]thiophen derivatives has been a subject of interest, with studies exploring their antitumor, antiestrogenic, and antimicrobial activities. Bradshaw et al. (2002) examined amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating selective, potent antitumor properties and suggesting a basis for clinical evaluation (Bradshaw et al., 2002). Another study by Leichtl & von Angerer (1998) focused on 2-phenylbenzo[b]thiophene-based antiestrogens, revealing compounds that acted as pure antagonists with mammary tumor inhibiting activity (Leichtl & von Angerer, 1998).

Safety And Hazards

The compound “3-Fluoro-4-methylbenzoyl chloride” is considered hazardous. It can cause severe skin burns and eye damage. It’s advised not to breathe its dust/fume/gas/mist/vapors/spray. In case of contact, immediate medical attention is required .

properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-8-5-6-9(7-11(8)16)14(18)13-10-3-2-4-12(10)19-15(13)17/h5-7H,2-4,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXSEYVYDVLTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 2
Reactant of Route 2
3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 3
3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 4
3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 5
3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.